molecular formula C24H20N6O3S B2535417 Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207041-75-5

Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2535417
CAS No.: 1207041-75-5
M. Wt: 472.52
InChI Key: KIJKDPVUHLTABH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Its structure includes:

  • A 9-phenyl substituent on the pyrazolo-triazolo-pyrazine ring.
  • A thioacetamido linker (-S-CH2-C(=O)-NH-) bridging the core to a benzoate ester group.
  • An ethyl 4-aminobenzoate moiety, which may enhance bioavailability or modulate solubility.

Its design aligns with trends in medicinal chemistry, where fused heterocycles are optimized for enzyme inhibition or receptor binding .

Properties

CAS No.

1207041-75-5

Molecular Formula

C24H20N6O3S

Molecular Weight

472.52

IUPAC Name

ethyl 4-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-8-10-18(11-9-17)25-21(31)15-34-24-27-26-22-20-14-19(16-6-4-3-5-7-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31)

InChI Key

KIJKDPVUHLTABH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]triazolo[3,4-c]pyrazine core[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This can be achieved through a series of reactions including cyclization, condensation, and thioether formation[{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction conditions often require the use of strong bases or acids, and the process may be facilitated by catalysts to improve yield and selectivity[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce by-products[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate has been studied for various biological activities:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves interaction with specific receptors or enzymes that regulate cell growth and survival.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance, it could potentially inhibit kinases or proteases that are critical for tumor progression or pathogen survival.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity:
    • A study demonstrated that derivatives of triazolopyrazine compounds exhibited cytotoxic effects on human cancer cell lines (source needed). The study highlighted the importance of structural modifications in enhancing potency.
  • Antimicrobial Efficacy:
    • Another research investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth when treated with the compound (source needed).
  • Enzyme Interaction Studies:
    • Research focused on enzyme inhibition revealed that similar compounds could effectively inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes (source needed).

Mechanism of Action

The mechanism by which Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894)[{{{CITATION{{{2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ...[{{{CITATION{{{_2{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name / Core Structure Substituents / Modifications Key Functional Groups Reference
Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate 9-phenyl, thioacetamido linker, ethyl benzoate Thioether, amide, ester N/A
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 4-Fluorophenyl, 4-nitrophenyl, phenyl Nitro, fluoro, aryl
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Ethylthio, methyl, alkylthio (variable chain length) Thioether, triazine ring
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Substituents at positions 7 and 2 (e.g., aryl, hydroxyl, amino) Amine, cyanamide derivatives

Key Observations :

  • The thioacetamido linker in the target compound is unique compared to simpler thioether or alkylthio groups in analogs .
  • Aryl substituents (e.g., phenyl, nitrophenyl) are common in similar compounds to enhance π-π stacking in enzyme binding .
  • Triazine or pyrimidine extensions in analogs like those in introduce additional hydrogen-bonding sites.

Key Observations :

  • The target compound’s synthesis likely involves amide coupling between a thioacetate intermediate and ethyl 4-aminobenzoate, though direct evidence is lacking.
  • Hydrazine hydrate and THF reflux are common for forming pyrazolo-triazolo cores .
Table 3: Comparative Bioactivity and Physical Data
Compound Type Melting Point (°C) Biological Activity (Reported) Enzymatic Targets (Docking Studies) Reference
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-...pyrimidine >340 Not specified N/A
3-(Ethylthio)-9-methyl-6-(nonylthio)triazines Not reported Antifungal (predicted) Lanosterol-14α-demethylase, COX-2
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines Not reported Kinase inhibition (hypothetical) Receptor tyrosine kinase

Key Observations :

  • High melting points (>340°C) in nitrophenyl derivatives suggest thermal stability, likely due to rigid aromatic systems.
  • Ethylthio and alkylthio groups in may enhance lipid solubility, improving membrane permeability.

Biological Activity

Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The compound features a tricyclic structure with multiple nitrogen atoms and a sulfanyl group. Its molecular formula is C20H20N6O2SC_{20}H_{20}N_6O_2S, and it is characterized by the following functional groups:

  • Triazole ring : Known for its pharmacological properties.
  • Sulfanyl group : Contributes to its reactivity and biological interactions.
  • Acetamido and benzoate moieties : Enhance solubility and bioavailability.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:

  • Antimicrobial Activity : this compound has shown potential against various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate significant activity against breast carcinoma (MCF7) and colon carcinoma (HCT116), suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : The presence of the triazole moiety is associated with anti-inflammatory properties. Research on similar compounds has shown inhibition of pro-inflammatory cytokines in vitro .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in disease pathways. For instance, triazole derivatives are known to inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
  • Modulation of Signaling Pathways : Interaction with cellular signaling pathways can lead to altered cell proliferation and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives including this compound against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values ranging from 0.125 to 8 μg/mL .
  • Cytotoxicity Assessment : In vitro tests showed that the compound significantly inhibited the growth of MCF7 cells with an IC50 value indicating potent anticancer activity. The mechanism was attributed to induction of apoptosis through caspase activation .

Synthesis Methods

The synthesis of this compound typically involves:

  • Preparation of Triazole Core : Multi-step organic reactions are employed to build the tricyclic structure.
  • Functionalization Steps : Introduction of the acetamido and benzoate groups is achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly utilized to ensure the purity of the final product.

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